molecular formula C23H34O5 B7798939 Periplogenin

Periplogenin

Cat. No.: B7798939
M. Wt: 390.5 g/mol
InChI Key: QJPCKAJTLHDNCS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Periplogenin can be synthesized through the hydrolysis of periplocin, a glycoside found in Cortex Periplocae. The process involves acid hydrolysis of the raw material containing periplocin to obtain this compound as an intermediate .

Industrial Production Methods: The industrial production of this compound involves the extraction of Cortex Periplocae followed by purification processes to isolate this compound. The extraction process typically uses solvents such as ethanol or methanol, and the purification is achieved through techniques like chromatography .

Chemical Reactions Analysis

Types of Reactions: Periplogenin undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of this compound .

Scientific Research Applications

Periplogenin has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual targeting of ATP1A1 and STAT3, making it a potent inhibitor of cancer cell growth and proliferation. Its ability to induce apoptosis through multiple pathways sets it apart from other similar compounds .

Properties

IUPAC Name

3-(3,5,14-trihydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2H-furan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O5/c1-20-7-3-15(24)12-22(20,26)9-5-18-17(20)4-8-21(2)16(6-10-23(18,21)27)14-11-19(25)28-13-14/h11,15-18,24,26-27H,3-10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJPCKAJTLHDNCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1(CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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